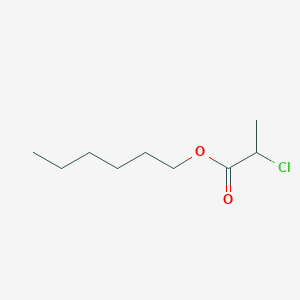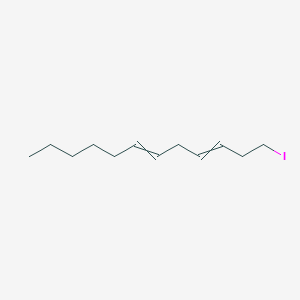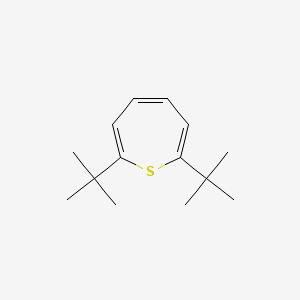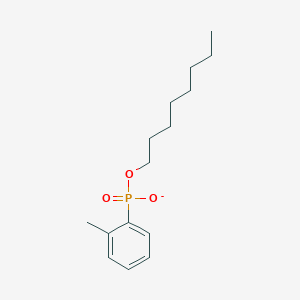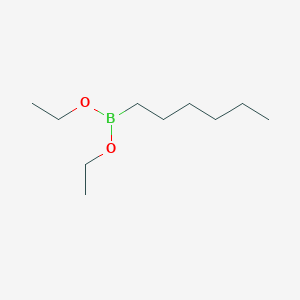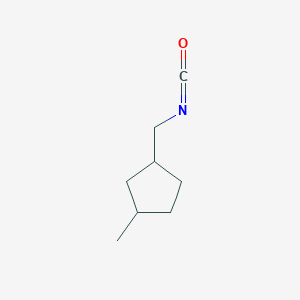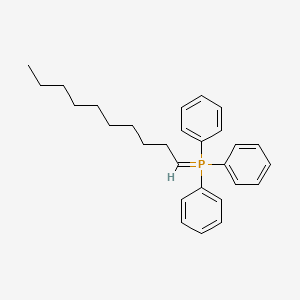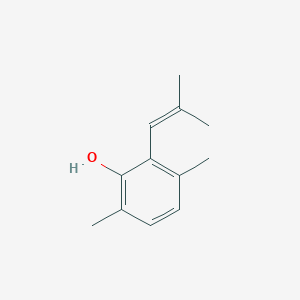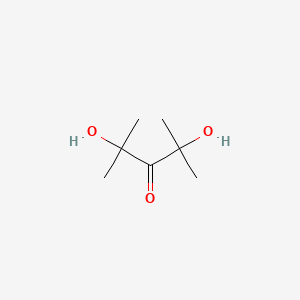
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane is an organic compound belonging to the class of cyclopropanes. Cyclopropanes are characterized by their three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound is notable for its unique structure, which includes a trichloroethenyl group attached to the cyclopropane ring, making it a subject of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane can be synthesized through the reaction of tetrachlorocyclopropene with ethylene in the presence of a catalyst. The reaction is typically carried out in a high-pressure vessel at elevated temperatures (around 170°C) and pressures (20 atm). The process involves the use of dry tetrachloroethylene as a solvent and anhydrous sodium carbonate as a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-pressure reactors and efficient distillation techniques are common in industrial settings to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The trichloroethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Addition: Reagents like hydrogen chloride or bromine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various chloro-substituted cyclopropanes, while addition reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. The trichloroethenyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the reactivity of substituted cyclopropanes.
1-Chloro-1-(trichloroethenyl)cyclopropane: A closely related compound with similar structural features and reactivity.
Tetrachlorocyclopropene: A precursor in the synthesis of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane.
Uniqueness: this compound is unique due to the presence of both a trichloroethenyl group and a methyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
83662-40-2 |
|---|---|
Molekularformel |
C6H6Cl4 |
Molekulargewicht |
219.9 g/mol |
IUPAC-Name |
1-chloro-2-methyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C6H6Cl4/c1-3-2-6(3,10)4(7)5(8)9/h3H,2H2,1H3 |
InChI-Schlüssel |
ZANKIQGTYINFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1(C(=C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



